3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
“2,4,6-Trifluorophenylboronic acid” is a type of organoboron reagent . It’s used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of similar compounds often involves processes like condensation, hydrolysis, acidification, decarboxylation, reduction, diazotization, and fluoridation . For instance, the Suzuki–Miyaura coupling process uses organoboron reagents .Molecular Structure Analysis
The molecular formula for “2,4,6-Trifluorophenylboronic acid” is F3C6H2B(OH)2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,4,6-Trifluorophenylboronic acid” include a molecular weight of 175.90 and a linear formula of F3C6H2B(OH)2 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Research demonstrates the utility of 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid derivatives in the synthesis of biologically active compounds. For instance, triazole-based scaffolds, recognized for their biological activities, have been synthesized using a ruthenium-catalyzed cycloaddition process. These scaffolds are valuable for creating peptidomimetics and compounds with potential HSP90 inhibition properties, showcasing significant biological activity (Ferrini et al., 2015). Similarly, a series of substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids have been developed as antifungal agents, indicating the importance of these derivatives in medical applications (Nikalje et al., 2015).
Mechanism of Action
Safety and Hazards
The safety data sheet for “2,4,6-Trifluorophenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)7-3-8(10(15)16)17-14-7/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULACRZUFKSQCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NOC(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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